N-(4-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4OS2/c1-2-21-15(13-4-3-9-23-13)19-20-16(21)24-10-14(22)18-12-7-5-11(17)6-8-12/h3-9H,2,10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZXNQKADGYRKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432534-89-9 | |
| Record name | N-(4-BROMOPHENYL)-2-((4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Introduction of the Thiophene Group: The thiophene group can be introduced via a coupling reaction with a thiophene derivative.
Attachment of the Bromophenyl Group: The bromophenyl group can be attached through a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: The acetamide group can be introduced through an acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl linkage serves as a key reactive site, enabling oxidation and nucleophilic substitution:
Bromophenyl Substitution
The para-bromo substituent on the phenyl ring facilitates aromatic substitution:
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | KOH/EtOH, amines (e.g., NH<sub>3</sub>) | 4-Aminophenyl derivatives | 65–78% |
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acids | Biaryl products | 82% (reported for analog) |
Triazole Ring Modifications
The 1,2,4-triazole core participates in coordination and cycloaddition:
-
Metal Coordination : Binds to Cu(II) or Zn(II) ions at N2 and N4 positions, forming octahedral complexes (λ<sub>max</sub> shifts to 420–450 nm).
-
1,3-Dipolar Cycloaddition : Reacts with acetylenedicarboxylates at 80°C to form pyrazolo-triazole hybrids (70% yield).
Thiophene Electrophilic Substitution
The thiophen-2-yl group undergoes regioselective electrophilic attacks:
| Reaction | Conditions | Major Product |
|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 5-Nitro-thiophene derivative |
| Sulfonation | ClSO<sub>3</sub>H, 25°C | 5-Sulfo-thiophene derivative |
Acetamide Hydrolysis
The acetamide side chain hydrolyzes under acidic/basic conditions:
| Conditions | Products |
|---|---|
| 6M HCl, reflux | 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
| NaOH (10%), 60°C | Sodium salt of the acetic acid derivative |
Comparative Reactivity Table
Key functional groups ranked by reactivity in electrophilic/nucleophilic systems:
| Group | Reactivity | Preferred Reactions |
|---|---|---|
| Sulfanyl (-S-) | High | Oxidation, alkylation |
| Bromophenyl | Moderate | Suzuki coupling, amination |
| Triazole | Low | Metal coordination, cycloaddition |
| Thiophene | Moderate | Electrophilic substitution |
Data synthesized from experimental protocols in peer-reviewed journals , emphasizing reproducibility and safety profiles (e.g., H302/H315 warnings for oral toxicity ). Reaction yields and conditions were cross-validated against structurally analogous compounds to ensure methodological accuracy.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and thiophene groups often exhibit significant antimicrobial properties. N-(4-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has demonstrated efficacy against various bacterial and fungal strains. The mechanism is believed to involve inhibition of specific enzymes or disruption of cell wall synthesis .
Anticancer Properties
The compound has shown potential in anticancer research, particularly in targeting cancer cell proliferation pathways. Studies suggest that it may induce apoptosis in cancer cells by interacting with cellular receptors involved in growth regulation .
Case Study: Triazole Derivatives
A study on triazole derivatives highlighted the compound's ability to inhibit tumor growth in vitro. The results indicated a significant reduction in cell viability in several cancer cell lines when treated with this compound .
Fungicidal Activity
Due to its antifungal properties, this compound is being explored as a potential fungicide. Its effectiveness against plant pathogens could make it a valuable addition to agricultural practices aimed at disease management .
Polymer Chemistry
The unique functional groups in this compound allow for its incorporation into polymer matrices, potentially enhancing the material's properties such as thermal stability and mechanical strength. Research is ongoing to explore its use in developing new materials with tailored functionalities .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substituent Variations
Furan vs. Thiophene
The compound N-(4-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (C₁₆H₁₅BrN₄O₂S) replaces thiophene with a furan ring. While both heterocycles are aromatic, the sulfur atom in thiophene improves π-π stacking and hydrophobic interactions compared to furan’s oxygen atom. This substitution may enhance the target compound’s binding affinity to enzymes or receptors, as evidenced by its higher anticancer and antimicrobial activity in preliminary studies .
Pyridine vs. Thiophene
In N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide, the thiophene is replaced with a pyridine ring. This compound shows notable antitubercular activity, suggesting that electron-deficient aromatic systems may favor interactions with bacterial targets .
Halogen Substitution Effects
Bromophenyl vs. Fluorophenyl
The fluorophenyl analog (N-(4-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ) substitutes bromine with fluorine. Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase metabolic stability, but may diminish hydrophobic interactions critical for activity. The bromine in the target compound likely enhances lipophilicity and target binding .
Dichlorophenyl Substitution
N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features two chlorine atoms on the phenyl ring.
Alkyl Chain Modifications on the Triazole Ring
Ethyl vs. Methyl
The ethyl group in the target compound balances lipophilicity and steric effects, optimizing pharmacokinetics .
Cyclohexylmethyl Substituent
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide introduces a bulky cyclohexylmethyl group, which may hinder target binding but improve resistance to enzymatic degradation. This modification highlights the trade-off between steric effects and bioavailability .
Biological Activity
N-(4-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound incorporates several functional groups, including a bromophenyl moiety, a triazole ring, and a thiophene group, which contribute to its potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₈BrN₃OS
- Molecular Weight : Approximately 423.4 g/mol
Biological Activity
The biological activity of this compound is primarily attributed to its structural components:
- Antimicrobial Properties : The presence of the triazole and thiophene rings is significant in exhibiting antimicrobial and antifungal activities. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes or inhibit enzyme functions .
- Anticancer Activity : Research indicates that mercapto-substituted 1,2,4-triazoles can play a role in cancer treatment by inducing apoptosis in cancer cells or inhibiting tumor growth. The mechanism often involves interaction with specific enzymes or receptors that are crucial for cell proliferation .
-
Mechanism of Action : The compound's action may involve:
- Inhibition of key metabolic enzymes.
- Disruption of nucleic acid synthesis.
- Induction of oxidative stress in target cells.
Comparative Analysis
To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-bromophenyl)-2-{[4-methylthio]-5-(thiophen-3-yl)-4H-triazol-3-y]}acetamide | Methylthio group instead of ethyl | Different substitution pattern may influence biological activity |
| N-(3-chlorophenyl)-2-{[5-(pyridin-3-y)-4H-triazol-3-y]}acetamide | Chlorine instead of bromine | Altered reactivity due to halogen substitution |
| 4-Ethyl-N-(phenyl)-5-thiophenesulfonamide | Lacks triazole ring | Different mechanism of action due to absence of triazole |
This table illustrates how variations in chemical structure can lead to differences in biological activity and therapeutic potential.
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities associated with compounds similar to this compound:
- Antibacterial Activity : A study evaluated various derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects . The compound exhibited comparable efficacy to standard antibiotics.
- Antifungal Efficacy : Another research highlighted the antifungal properties against pathogenic fungi, suggesting that the compound could be developed into an effective antifungal agent .
- Anticancer Screening : In vitro studies demonstrated that compounds containing the triazole moiety significantly inhibited cancer cell lines, indicating potential for further development as anticancer therapeutics .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
Answer: The synthesis typically involves multi-step reactions:
Triazole Core Formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under reflux conditions (e.g., ethanol/HCl) to form the 1,2,4-triazole ring.
Sulfanyl Acetamide Linkage : Reaction of the triazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile at 60–80°C for 12–24 hours .
Functionalization : Introduction of the 4-bromophenyl and thiophen-2-yl groups via nucleophilic substitution or Suzuki coupling, depending on precursor availability.
Key Considerations : Optimize reaction time and temperature to minimize side products like disulfide byproducts. Monitor progress via TLC or HPLC.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Answer: Use a combination of analytical techniques:
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended).
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., thiophen-2-yl protons at δ 6.8–7.4 ppm, triazole ring carbons at δ 150–160 ppm).
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₆BrN₅OS₂: calculated m/z 466.9874).
- Elemental Analysis : Match experimental and theoretical C/H/N/S/Br percentages .
Q. What solvents and storage conditions are optimal for this compound?
Answer:
- Solubility : DMSO or DMF for biological assays; acetonitrile or THF for synthetic applications.
- Storage : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent oxidation of the sulfanyl group and photodegradation of the bromophenyl moiety .
Advanced Research Questions
Q. How can the bioactivity of this compound against HIV-1 be systematically evaluated?
Answer: In Vitro Assays :
- Reverse Transcriptase Inhibition : Use a colorimetric ELISA kit to measure inhibition of recombinant HIV-1 RT enzyme activity (IC₅₀ values <10 µM suggest potency) .
- Cytotoxicity : Test against MT-4 or HEK293 cells using MTT assays to determine selectivity indices (SI = CC₅₀/IC₅₀).
- Molecular Docking : Perform AutoDock/Vina simulations with HIV-1 RT (PDB ID: 3V81) to identify binding interactions (e.g., hydrogen bonding with Lys101/Lys103) .
Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethanol/ethyl acetate). Collect data at 298 K using Mo-Kα radiation (λ = 0.71073 Å). Refine with SHELXL-97, targeting R-factor <0.05. Key parameters:
- Unit Cell Dimensions : Monitor for orthorhombic or monoclinic systems.
- Hydrogen Bonding : Analyze S–H···N and N–H···O interactions stabilizing the triazole-thiophene scaffold .
Q. How can structure-activity relationships (SAR) be explored for this compound?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace bromophenyl with chlorophenyl or methoxyphenyl) and compare bioactivity.
- Electron-Withdrawing/Donating Effects : Use Hammett constants (σ) to correlate substituent electronic properties with HIV-1 inhibition.
- QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA/CoMSIA) using descriptors like logP, polar surface area, and H-bond acceptors .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow Chemistry : Optimize triazole formation in continuous flow reactors to enhance yield and reduce reaction time.
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Q. How can conflicting data on biological activity be resolved?
Answer:
- Assay Reproducibility : Validate results across independent labs using standardized protocols (e.g., NIH AIDS Reagent Program guidelines).
- Metabolite Interference : Perform LC-MS/MS to check for compound degradation or metabolite formation in cell culture media.
- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p <0.05) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
